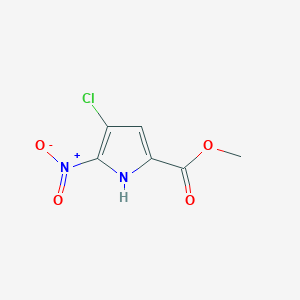

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

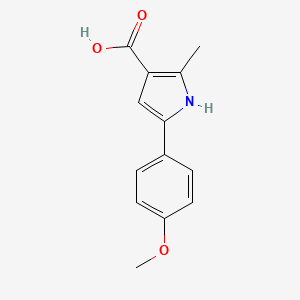

“Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrole derivatives like “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved via the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is likely to be similar to that of its analogs such as Methyl 4-nitro-1H-pyrrole-2-carboxylate . The molecular formula of the latter is C6H6N2O4 .科学的研究の応用

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention due to their biological activity. Here’s how “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” contributes:

- Synthesis of Indole Derivatives : The compound serves as a precursor for indole derivatives. Researchers have explored novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids . These alkaloids exhibit diverse biological properties, making them valuable targets for drug discovery.

Anticancer Potential

Cancer research benefits from compounds with antitumor properties. “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” may hold promise in this area:

- Anticancer Activity : Investigate its potential as an anticancer agent. Researchers have explored indole derivatives for treating cancer cells, making this compound an interesting candidate .

Antioxidant Potential

In oxidative stress-related disorders, antioxidants play a crucial role. Could our compound be part of the solution?

- Antioxidant Activity : Investigate its ability to scavenge free radicals. Indole-based molecules have shown promising antioxidant properties .

Hydrolysis Studies

Understanding chemical reactions is essential. Our compound has been used in hydrolysis studies:

- Hydrolysis Mechanisms : Investigate both alkaline and acidic hydrolysis of “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate.” Such studies provide insights into its stability and reactivity .

- Cholecystokinin Antagonists : Investigate its role in designing novel agents for gastrointestinal disorders .

- Imidazole Derivatives : Consider its potential in synthesizing imidazole-containing compounds, which have diverse therapeutic applications .

- Pyrrole Scaffold : Recognize its versatility; pyrrole subunits appear in various therapeutically active molecules, including antitumor agents .

作用機序

Target of Action

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate, also known as 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester, is a derivative of the indole group . Indole derivatives are known to have a wide range of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various changes . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a wide range of biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its melting point, suggest that it may have certain bioavailability characteristics .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBTZGZPWAUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)

![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)

![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)